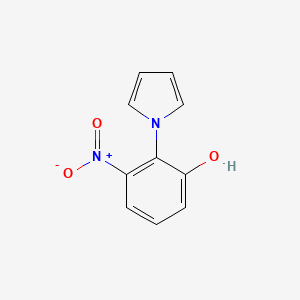

3-硝基-2-(1H-吡咯-1-基)酚

描述

“3-Nitro-2-(1H-pyrrol-1-yl)phenol” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.185 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “3-Nitro-2-(1H-pyrrol-1-yl)phenol”, often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .

科学研究应用

铁配合物中的氧化还原活性

已经在双核亚硝基铁配合物的氧化还原活性方面研究了3-硝基-2-(1H-吡咯-1-基)酚。这些配合物被研究其电化学性质。将电子受体NO2基引入含硫配体的苯环中,显著影响了氧化还原电位,并促进了这些配合物的还原(Sanina et al., 2014)。

离子的显色传感

该化合物已被用于开发显色传感器。例如,它在用于检测氟化物和乙酸根等离子的分子开关中发挥作用,展示了其在比色法方法中的实用性(Bhattacharyya et al., 2017)。

阴离子传感

在阴离子传感中,该化合物已与calix[4]吡咯共同用于检测卤素阴离子,如氟化物。这些阴离子的存在通过颜色变化来指示,这一特性可应用于各种传感技术(Gale等,1999)。

π-电子阴离子的前体

作为π-电子阴离子的前体,已合成并研究了该化合物,以了解其与阳离子形成离子对的能力。这为材料科学和离子对化学领域打开了可能性(Maeda et al., 2015)。

电化学性质

已研究了该化合物衍生物的电化学性质。例如,其在修饰有聚吡咯镍(II)席夫碱配合物的电极中的作用突显了其在电催化和传感技术中的潜力(Losada et al., 1998)。

荧光传感

已将其纳入设计的发光金属有机框架中,作为对硝基芳香炸药和铁离子的传感器。这显示了其在环境和生物传感技术中的应用(Luo et al., 2017)。

亚硝基化反应的模型系统

该化合物已成为研究亚硝基化反应的一部分,这是蛋白质中基于氧化还原的翻译后修饰的重要方面。这些研究对于理解细胞过程和药物开发至关重要(Daiber et al., 2009)。

与一氧化氮的反应性

已对各种酚底物的反应性进行了研究,包括3-硝基-2-(1H-吡咯-1-基)酚的衍生物与一氧化氮的反应。这对于理解生物化学反应和开发新化合物具有重要意义(Yenes & Messeguer, 1999)。

未来方向

The future directions for research on “3-Nitro-2-(1H-pyrrol-1-yl)phenol” and related compounds could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a valuable area of research .

作用机制

Target of Action

Pyrrole derivatives, which include 3-nitro-2-(1h-pyrrol-1-yl)phenol, have been reported to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

It is known that pyrrole derivatives can inhibit the activity of their targets, leading to various downstream effects .

Biochemical Pathways

Pyrrole derivatives have been reported to affect several pathways, including those involved in cell cycle control and signal transduction .

Result of Action

Pyrrole derivatives have been reported to have various biological activities, including antibacterial, antiproliferative, and cyclase inhibitory activities .

属性

IUPAC Name |

3-nitro-2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-5-3-4-8(12(14)15)10(9)11-6-1-2-7-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONTWRGAREEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B1406732.png)

![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)

![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)